Clovoxamine-d3

Description

Significance of Deuterium (B1214612) in Drug Discovery and Development Research

Deuterium, a stable, non-radioactive isotope of hydrogen, plays a crucial role in contemporary drug discovery and development. It is characterized by having one proton and one neutron in its nucleus, making it approximately twice as heavy as protium (B1232500) (¹H), the most common isotope of hydrogen. wikipedia.orgunibestpharm.comsciencecoalition.orgclearsynth.comhwb.gov.inresearchgate.netwikipedia.org Despite this mass difference, deuterium exhibits remarkably similar chemical and physical properties to hydrogen, allowing for its incorporation into drug molecules without drastically altering their fundamental structure or biological activity. wikipedia.orgunibestpharm.comsciencecoalition.orghwb.gov.inresearchgate.netnih.gov

The primary advantage of deuterium substitution lies in the formation of a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is attributed to variations in vibrational zero-point energies, a quantum mechanical phenomenon. wikipedia.orginformaticsjournals.co.indovepress.comlibretexts.orglibretexts.orgescholarship.org When a deuterium atom is strategically placed at a site susceptible to metabolic breakdown, the increased stability of the C-D bond can significantly slow down or even prevent enzymatic degradation. This leads to several beneficial outcomes in drug development:

Improved Metabolic Stability: Deuteration can render drug molecules more resistant to enzymatic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, which often involve C-H bond cleavage. hwb.gov.innih.govnih.govnih.govjuniperpublishers.com

Extended Half-Life and Reduced Dosing Frequency: By slowing metabolic clearance, deuterated drugs can maintain therapeutic concentrations in the body for longer periods, potentially allowing for less frequent dosing. unibestpharm.comclearsynth.comhwb.gov.inresearchgate.netdovepress.comjuniperpublishers.comassumption.edu

Enhanced Selectivity: Deuteration can help steer metabolism away from pathways that produce non-selective or inactive metabolites, thereby improving the drug's target selectivity. unibestpharm.com

Reduced Toxicity: In some instances, deuteration can alter metabolic pathways to minimize the formation of toxic metabolites, leading to an improved safety profile. unibestpharm.comhwb.gov.inresearchgate.netdovepress.comjuniperpublishers.comresearchgate.netresearchgate.net

Beyond its therapeutic potential, deuterium-labeled compounds serve as invaluable tools in analytical chemistry, particularly as internal standards in mass spectrometry for precise quantification of drugs and their metabolites. clearsynth.comassumption.edumusechem.comsymeres.comadesisinc.com The first deuterated drug approved by the U.S. Food and Drug Administration (FDA) was deutetrabenazine (Austedo), marking a significant milestone in the clinical application of this technology. assumption.eduresearchgate.netresearchgate.net

Role of Deuterated Compounds in Investigating Drug Disposition Processes

The study of drug disposition, encompassing absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding a drug's behavior in the body and predicting its efficacy and safety. Deuterated compounds, including molecules like Clovoxamine-d3, are instrumental in elucidating these complex pharmacokinetic (PK) processes. clearsynth.comnih.govmusechem.comsymeres.commetsol.comresearchgate.netnih.gov

By incorporating deuterium atoms at specific positions within a drug molecule, researchers can meticulously track its journey through biological systems. This is primarily achieved through mass spectrometry, where the mass difference between the deuterated compound and its non-deuterated counterpart allows for precise detection and quantification. musechem.comsymeres.comadesisinc.commetsol.comdiagnosticsworldnews.com Deuterated analogs can be used as tracers to:

Quantify Drug Metabolism: By comparing the metabolic rates of a deuterated drug versus its non-deuterated form, researchers can identify rate-limiting steps in metabolic pathways and assess the impact of deuterium substitution on clearance. wikipedia.orginformaticsjournals.co.inresearchgate.netresearchgate.net

Trace Metabolic Pathways: Deuterium labeling enables the identification and quantification of specific metabolites, providing detailed insights into how a drug is transformed within the body. clearsynth.commusechem.comsymeres.comresearchgate.net

Determine Bioavailability and Clearance: Deuterated compounds are used to accurately measure drug absorption, distribution, and elimination rates, helping to optimize dosing regimens. wikipedia.orginformaticsjournals.co.inresearchgate.netresearchgate.net

Investigate Chronic or Complex Dosing Regimens: Stable isotope-labeled drugs can be administered alongside non-labeled drugs to study pharmacokinetic changes over time or in situations where drug discontinuation is not feasible, without the risks associated with radioactivity. metsol.comresearchgate.netnih.govaap.org

Reduce Variability in PK Studies: The use of stable isotopes can improve the precision of pharmacokinetic studies, potentially reducing the number of subjects required and enhancing the efficiency of clinical trials, particularly for bioequivalence studies. metsol.comnih.gov

The strategic placement of deuterium can alter metabolic pathways, a phenomenon known as "metabolic shunting," which can lead to reduced exposure to undesirable or toxic metabolites. unibestpharm.comhwb.gov.inresearchgate.netdovepress.comjuniperpublishers.comresearchgate.netresearchgate.net This capability makes deuterated compounds like this compound invaluable for understanding and optimizing drug disposition profiles.

Fundamental Principles of Deuterium Kinetic Isotope Effects in Biochemical Reactions

The kinetic isotope effect (KIE) is a fundamental principle that describes the change in the rate of a chemical reaction when an atom in a reactant is substituted with one of its isotopes. wikipedia.orglibretexts.orglibretexts.orgescholarship.orgontosight.ai This effect is particularly pronounced when hydrogen is replaced by deuterium, leading to Kinetic Deuterium Isotope Effects (KDIEs). The KIE arises from differences in the vibrational zero-point energies (ZPEs) of chemical bonds involving different isotopes. libretexts.orglibretexts.orgescholarship.orgontosight.ai

The C-D bond, being stronger than the C-H bond due to a lower ZPE, requires more energy to break. wikipedia.orginformaticsjournals.co.indovepress.comlibretexts.orglibretexts.org Consequently, if the cleavage of a C-H or C-D bond is the rate-determining step in a reaction, the reaction involving the C-D bond will proceed more slowly than the reaction involving the C-H bond. This difference in reaction rates is quantified by the KIE, typically expressed as the ratio kH/kD. wikipedia.orglibretexts.orglibretexts.orgontosight.ai

KIEs are broadly categorized into two types:

Primary Kinetic Isotope Effects (PKIEs): These occur when the bond to the isotopically substituted atom is directly broken or formed in the rate-limiting step of the reaction. escholarship.orgontosight.ai For example, in enzymatic oxidation reactions involving CYP enzymes, if the abstraction of a hydrogen atom is rate-limiting, substituting it with deuterium will result in a significant PKIE. nih.govnih.gov A primary deuterium KIE greater than 1 indicates that the C-H bond cleavage step is at least partially rate-limiting. nih.govnih.gov

Secondary Kinetic Isotope Effects (SKIEs): These occur when the bond to the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step, but the substitution still influences the reaction rate through changes in hybridization, hyperconjugation, or other electronic effects. wikipedia.orgescholarship.orgontosight.aiprinceton.eduresearchgate.net While generally smaller than PKIEs, SKIEs are valuable for distinguishing between different reaction mechanisms, such as SN1 versus SN2 reactions. wikipedia.orgprinceton.edu

The magnitude of the KIE is related to the percentage change in mass between the isotopes. The replacement of hydrogen (mass 1) with deuterium (mass 2) results in a substantial mass change, leading to more pronounced KIEs compared to heavy atom isotope effects (e.g., carbon-12 to carbon-13), where the mass change is less significant. wikipedia.orglibretexts.orglibretexts.orgescholarship.org Normal KIEs for deuterium are typically in the range of 1 to 7 or 8. libretexts.orglibretexts.org Understanding these KIE principles is crucial for interpreting how deuterium substitution impacts biochemical processes, particularly drug metabolism.

Data Table: Illustrative Kinetic Deuterium Isotope Effects (KIE) in Drug Metabolism

The following table illustrates the concept of kinetic isotope effects by comparing hypothetical reaction rates for C-H and C-D bond cleavage at metabolically labile sites. A higher KIE value (kH/kD > 1) indicates that the C-H bond is broken more readily than the C-D bond, suggesting that deuterium substitution at this site could slow down the metabolic process.

| Metabolic Site/Reaction Type | Bond Cleaved | Hypothetical Rate Constant (k) for C-H | Hypothetical Rate Constant (k) for C-D | Kinetic Deuterium Isotope Effect (kH/kD) | Significance of Deuteration |

| Methyl group oxidation (e.g., by CYP) | C-H / C-D | 1.0 x 10⁻³ s⁻¹ | 1.0 x 10⁻⁴ s⁻¹ | 10.0 | Significant reduction in metabolism |

| Benzylic hydrogen abstraction | C-H / C-D | 5.0 x 10⁻⁵ s⁻¹ | 1.0 x 10⁻⁵ s⁻¹ | 5.0 | Moderate reduction in metabolism |

| Hydroxylation of an aliphatic carbon | C-H / C-D | 2.0 x 10⁻⁴ s⁻¹ | 4.0 x 10⁻⁵ s⁻¹ | 5.0 | Moderate reduction in metabolism |

| N-demethylation (e.g., of a tertiary amine) | C-H / C-D | 8.0 x 10⁻⁴ s⁻¹ | 1.6 x 10⁻⁴ s⁻¹ | 5.0 | Moderate reduction in metabolism |

Note: These values are illustrative and represent hypothetical scenarios to demonstrate the principle of KIE. Actual KIE values are enzyme- and substrate-specific.

Compound List:

this compound

Structure

2D Structure

3D Structure

Properties

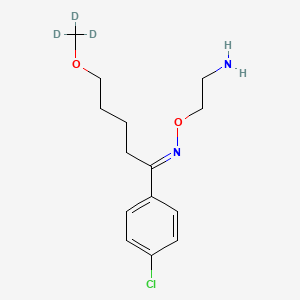

IUPAC Name |

2-[(E)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3/b17-14+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPVSQRPGBUFKM-AVARJMBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Clovoxamine D3 and Isotopic Incorporation

Chemical Synthesis Strategies for Deuterated Analogues of Clovoxamine (B1669253)

The preparation of deuterated analogues typically focuses on either modifying the parent molecule through isotopic exchange or constructing the molecule from deuterated precursors. For Clovoxamine-d3, the primary goal is to achieve high isotopic purity and regioselectivity.

Regiospecific deuteration is critical for ensuring that the deuterium (B1214612) label is placed at a defined site within the molecule, which is essential for its function as a reliable internal standard. Research indicates that this compound typically features deuterium substitution on the methoxy (B1213986) group of the fluvoxamine (B1237835) molecule lgcstandards.commedchemexpress.commedchemexpress.comsynzeal.com. For instance, (E)-5-(Methoxy-d3)-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-Aminoethyl) oxime maleate (B1232345) is a common designation for this deuterated analogue, clearly indicating the deuteration at the methoxy moiety.

The synthesis of such specifically labeled compounds often involves reactions that target particular functional groups. While specific synthetic routes for this compound are proprietary or detailed in specialized literature, general strategies for introducing deuterium include:

Late-stage deuteration: This involves introducing deuterium into a pre-formed molecule or a late-stage intermediate, often via hydrogen-deuterium exchange reactions acs.orgresearchgate.net.

Deuterated building blocks: Synthesizing the molecule using precursors that already contain deuterium atoms at the desired positions .

The replacement of hydrogen atoms on the methoxy group with deuterium can be achieved through various chemical transformations, often involving deuterated reagents like deuterated methanol (B129727) or deuterated methylating agents during the synthesis of the precursor molecules medchemexpress.commedchemexpress.comsynzeal.com.

De novo synthesis pathways for this compound would involve constructing the molecule from simpler, deuterated starting materials. This approach ensures that the deuterium label is inherently present in the molecule from its inception. For example, if a deuterated methyl group is required, a deuterated methylating agent or a deuterated precursor containing a methyl group could be employed. The general strategy for preparing deuterated compounds often relies on established organic synthesis methodologies adapted to incorporate deuterated reagents or solvents. For instance, deuteration of methyl groups can be achieved using reagents like lithium aluminum deuteride (B1239839) (LiAlD4) in specific synthetic contexts .

Analytical and Purity Assessment in Deuterated Compound Synthesis

Rigorous analytical assessment is paramount to confirm the identity, purity, and isotopic enrichment of this compound, ensuring its suitability for quantitative analysis.

The accuracy of this compound as an internal standard hinges on its isotopic purity and enrichment. Analytical techniques commonly employed include:

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable for quantifying deuterated compounds. This compound will exhibit a distinct mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, allowing for precise differentiation and quantification acs.orgnih.govuc.pt. For example, a [²H₃]-analogue would show a 3 Da mass shift. Multiple Reaction Monitoring (MRM) transitions are often established for both the analyte and its deuterated standard to ensure accurate measurement .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, is a powerful tool for confirming the structure and assessing deuterium incorporation. It can identify the specific positions of deuterium atoms and provide information on the level of isotopic enrichment by analyzing the absence or reduction of proton signals at the labeled sites lgcstandards.comacs.orggoogleapis.comgoogle.com.

Isotopic purity is typically reported as a percentage, with high values (e.g., ≥98%) being desirable for reliable internal standardization lgcstandards.commdpi.com.

Optimizing the deuterium labeling efficiency involves maximizing the incorporation of deuterium atoms at the target sites while minimizing the presence of non-deuterated or partially deuterated species. This optimization is crucial for achieving high isotopic purity and ensuring the compound's effectiveness as an internal standard. Key aspects of optimization include:

Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, reagent stoichiometry, and solvent choice can significantly influence the efficiency and regioselectivity of the deuteration process acs.orgresearchgate.netnih.gov.

Choice of Deuterating Agents: Selecting appropriate deuterated reagents or precursors is fundamental to achieving the desired level of isotopic incorporation.

Purification Methods: Effective purification techniques, such as chromatography, are essential to isolate the highly enriched deuterated compound from any residual starting materials, by-products, or incompletely deuterated species.

The development of efficient and reliable methodologies for the large-scale preparation of deuterated APIs like this compound is an ongoing area of research, driven by the increasing demand for these compounds in drug discovery and development researchgate.netnih.gov.

Advanced Analytical Applications of Clovoxamine D3 in Bioanalysis

Clovoxamine-d3 as an Internal Standard in Mass Spectrometry-Based Quantification

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability in sample preparation and instrument response. This compound, with its mass difference from the unlabeled analyte, allows for precise and accurate quantification of clovoxamine (B1669253), even at low concentrations in complex biological fluids like plasma and urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Clovoxamine and this compound

LC-MS/MS has become the method of choice for the quantification of drugs in biological samples due to its high sensitivity, selectivity, and throughput. The development of a robust LC-MS/MS method for clovoxamine quantification relies heavily on the use of a suitable internal standard, such as this compound.

Method development typically involves optimizing the chromatographic separation of clovoxamine from endogenous matrix components and the mass spectrometric detection parameters for both clovoxamine and this compound. Reversed-phase liquid chromatography is commonly employed, with careful selection of the column, mobile phase composition, and gradient elution to achieve a sharp peak shape and adequate retention.

For mass spectrometric detection, the instrument is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for both the analyte and the internal standard and monitoring a specific product ion for each. This highly selective detection method minimizes interference from other compounds in the matrix. The use of a deuterated internal standard like this compound, which co-elutes with the analyte, helps to ensure that any variations in ionization efficiency affect both the analyte and the internal standard equally, leading to a consistent analyte-to-internal standard peak area ratio. scispace.com

While specific validated methods for clovoxamine using this compound are not widely published, methods for the structurally similar compound fluvoxamine (B1237835) using its deuterated internal standard (fluvoxamine-d4) provide a strong precedent. For instance, a sensitive and selective LC-MS/MS method for fluvoxamine in human plasma utilized liquid-liquid extraction for sample preparation and a C18 column for chromatographic separation. ijbpas.com The concentration range for fluvoxamine was 2.6260 to 294.0960 ng/mL, demonstrating the high sensitivity achievable with this technique. ijbpas.com

Table 1: Illustrative LC-MS/MS Parameters Based on a Method for a Structurally Similar Compound (Fluvoxamine)

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 50 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium formate) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | Specific to Clovoxamine |

| Internal Standard Transition | Specific to this compound |

Gas Chromatography-Electron Capture Detection (GC-ECD) and Mass Spectrometry Applications

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like antidepressants. When coupled with an electron capture detector (GC-ECD), it offers high sensitivity for halogenated compounds. However, for unequivocal identification and quantification, gas chromatography-mass spectrometry (GC-MS) is preferred. nih.gov

In GC-MS analysis, this compound can serve as an excellent internal standard. The chromatographic separation is typically performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. oup.com The use of a deuterated internal standard in GC-MS helps to correct for variations in injection volume, derivatization efficiency (if required), and ionization. researchgate.net

While specific applications of this compound in GC-ECD or GC-MS are not extensively documented in the literature, methods for other antidepressants demonstrate the feasibility of this approach. For example, a GC-MS method for the simultaneous determination of several new-generation antidepressants, including fluvoxamine, has been developed. researchgate.net Sample preparation often involves liquid-liquid extraction, and for some compounds, derivatization may be necessary to improve their chromatographic properties and sensitivity. researchgate.net

Addressing Matrix Effects and Ion Suppression in Quantitative Analysis

A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency of the target analyte by co-eluting endogenous components of the biological matrix. nih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. medipharmsai.com

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. myadlm.org Since this compound has nearly identical physicochemical properties to clovoxamine, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. scispace.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized, leading to reliable quantitative results. chromatographyonline.com

Strategies to minimize matrix effects during method development include optimizing sample preparation to remove interfering substances, improving chromatographic separation, and adjusting mass spectrometer source parameters. medipharmsai.com However, the co-eluting deuterated internal standard remains the most robust solution for ensuring the accuracy of the data. myadlm.org

Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for confirming the identity, structure, and purity of chemical compounds, including deuterated internal standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. For a deuterated compound like this compound, both proton (¹H) and deuterium (²H or D) NMR can be used to confirm the position of the deuterium labels.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. studymind.co.uk This provides direct evidence of the location of deuteration.

²H NMR spectroscopy directly observes the deuterium nuclei. wikipedia.org Although it has a lower natural abundance and sensitivity compared to proton NMR, for an enriched compound like this compound, it provides a clear signal for each deuterium atom. wikipedia.orghuji.ac.il The chemical shift in the ²H NMR spectrum is very similar to that of the corresponding proton in the ¹H NMR spectrum, allowing for straightforward assignment and confirmation of the labeling positions. huji.ac.il While specific NMR data for this compound is not publicly available, the principles of NMR spectroscopy for deuterated compounds are well-established. studymind.co.ukwikipedia.orgmsu.edu

Infrared (IR) Spectroscopy for Vibrational Analysis of Carbon-Deuterium Bonds

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable shift in the vibrational frequency of the corresponding bond.

Specifically, the stretching frequency of a carbon-deuterium (C-D) bond is significantly lower than that of a carbon-hydrogen (C-H) bond. C-H stretching vibrations typically appear in the region of 3000-2850 cm⁻¹, whereas C-D stretching vibrations are found in the range of 2200-2100 cm⁻¹. msu.eduuc.edu This distinct region in the IR spectrum is often free from other interfering absorptions, making the C-D stretch a useful diagnostic peak. escholarship.org

While a specific IR spectrum for this compound is not available in the literature, the presence of absorption bands in the 2200-2100 cm⁻¹ region would confirm the incorporation of deuterium into the molecule's carbon framework. The exact frequency would depend on the specific chemical environment of the C-D bonds. researchgate.net

Preclinical and Mechanistic Research Utilizing Clovoxamine D3 As a Molecular Probe

Elucidation of Clovoxamine's Metabolic Pathways in In Vitro Systems and Animal Models

Understanding how a compound is metabolized is fundamental to comprehending its efficacy, duration of action, and potential for drug-drug interactions. Preclinical studies employing Clovoxamine-d3 are instrumental in mapping these intricate metabolic routes.

The biotransformation of many xenobiotics, including pharmaceuticals, is primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily in the liver. Research has identified specific CYP isoforms that play significant roles in the metabolism of clovoxamine (B1669253) and its analogue, fluvoxamine (B1237835). Studies suggest that CYP1A2 and CYP2D6 are notably involved, although the precise extent of their contribution can vary psychrights.orgnih.govscinews.uzresearchgate.netresearchgate.net. Fluvoxamine, in particular, is known to be a potent inhibitor of CYP1A2 and has also shown inhibitory effects on CYP2C19, CYP2D6, and CYP3A4 researchgate.netresearchgate.netresearchgate.net. While direct in vitro studies specifically detailing this compound's interaction with these isoforms are not detailed in the provided snippets, the established metabolic profile of fluvoxamine indicates these CYPs as key players.

Table 1: Proposed CYP Isoform Involvement in Clovoxamine/Fluvoxamine Metabolism

| CYP Isoform | Proposed Role in Metabolism | Supporting Evidence (Snippet Index) |

| CYP1A2 | Involved; Potent Inhibitor | psychrights.orgnih.govresearchgate.netresearchgate.netresearchgate.netcore.ac.uk |

| CYP2D6 | Involved | psychrights.orgnih.govscinews.uzresearchgate.netresearchgate.net |

| CYP2C9 | Inhibitor | researchgate.net |

| CYP2C19 | Inhibitor | researchgate.netresearchgate.net |

| CYP3A4 | Inhibitor | researchgate.netresearchgate.netresearchgate.net |

| CYP1A1 | Proposed Involvement | nih.gov |

Deuterated compounds, such as this compound, are indispensable tools for tracing the metabolic fate and pharmacokinetic disposition of a parent drug. By utilizing a labeled analogue, researchers can quantitatively follow the drug and its metabolites through biological matrices like plasma and tissues. This approach allows for the precise identification and quantification of various metabolites formed in vitro (e.g., in liver microsomes or hepatocytes) and in vivo (in animal models). Fluvoxamine, for instance, is extensively metabolized in the liver into at least 11 identified biotransformation products, which are generally considered devoid of significant pharmacological activity nih.gov. The use of this compound would enable detailed studies on the formation rates, pathways, and clearance mechanisms of these metabolites, providing a comprehensive understanding of clovoxamine's disposition.

The assessment of deuterium (B1214612) kinetic isotope effects (KIEs) is a sophisticated method used to probe the involvement of specific enzymes and identify rate-limiting steps in metabolic pathways. A significant KIE occurs when the replacement of a hydrogen atom with deuterium at or near a site of enzymatic cleavage leads to a measurable change in the reaction rate. For this compound, studying KIEs would involve comparing the metabolic rates of the deuterated compound versus its non-deuterated counterpart. If a deuterium atom is placed on a carbon that is directly involved in a bond cleavage step catalyzed by a CYP enzyme, a substantial KIE would be observed, confirming that this specific C-H (or C-D) bond is rate-limiting. While specific published data on deuterium KIEs for clovoxamine metabolism were not detailed in the provided search results, such studies are crucial for definitively pinpointing the enzymes responsible for specific metabolic transformations and understanding the stereochemical aspects of biotransformation.

Pharmacodynamic and Mechanistic Studies in Preclinical Research Models

Beyond metabolism, this compound aids in elucidating the pharmacodynamic effects and underlying mechanisms of clovoxamine's therapeutic actions.

Clovoxamine is recognized as a selective serotonin (B10506) reuptake inhibitor (SSRI) nih.govresearchgate.netdokumen.pubpreskorn.comresearchgate.netresearchgate.net. This mechanism involves blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is a primary mechanism by which SSRIs exert their antidepressant and anxiolytic effects. Preclinical models can assess the potency and selectivity of clovoxamine's serotonin reuptake inhibition compared to other neurotransmitter transporters, such as those for norepinephrine (B1679862) and dopamine. Studies have also explored its potential role in triple reuptake inhibition (serotonin, norepinephrine, and dopamine), although its primary classification remains as an SSRI researchgate.net.

Table 2: Neurotransmitter System Modulation by Clovoxamine

| Neurotransmitter System | Mechanism of Action | Primary Target | Supporting Evidence (Snippet Index) |

| Serotonin (5-HT) | Serotonin Reuptake Inhibition | SERT | nih.govresearchgate.netdokumen.pubpreskorn.comresearchgate.netresearchgate.net |

| Norepinephrine (NE) | Potential Reuptake Inhibition | NET | researchgate.net |

| Dopamine (DA) | Potential Reuptake Inhibition | DAT | researchgate.net |

Table 3: Sigma-1 Receptor Interaction of Clovoxamine

| Target Receptor | Action | Associated Intracellular Signaling | Supporting Evidence (Snippet Index) |

| Sigma-1 Receptor | Agonist | Modulation of intracellular pathways, calcium signaling, cellular stress response | researchgate.netgoogle.comgoogle.com |

Influence on Other Pharmacological Targets and Ion Channels in Cellular and Animal Models

Research employing this compound as a molecular probe has explored its interactions with various pharmacological targets and ion channels in cellular and animal models. While specific interactions with ion channels are not detailed in the provided search results, the broader context of monoamine systems and their modulation is relevant. Monoamine systems, including dopaminergic, noradrenergic, and serotonergic pathways, are crucial for numerous CNS functions, such as motor control, mood, reward, and cognition oup.com. These systems are modulated by various receptor mechanisms and are implicated in psychiatric disorders, making them targets for pharmacological interventions oup.com. Studies investigating drug effects on these systems often involve measuring monoamines and their metabolites in specific brain regions, a process where deuterated compounds like this compound can serve as internal standards for precise quantification via mass spectrometry acs.org. The modulation of these monoamine systems by various compounds is a key area where molecular probes are utilized to elucidate complex neurochemical dynamics.

Application in Behavioral Neuroscience Research using Animal Models

This compound finds application in behavioral neuroscience research, leveraging animal models to understand complex behaviors and neurochemical processes.

Assessment of Clovoxamine's Effects on Anxiety-Related Behaviors in Rodents

Animal models are instrumental in assessing the effects of compounds on anxiety-related behaviors. Tests such as the elevated plus maze (EPM), light-dark exploration test, and social interaction test are commonly used in rodents to evaluate anxiolytic or anxiogenic effects scielo.br. These models are based on conflict situations, where an animal's exploratory drive is pitted against its aversion to certain environments, such as brightly lit areas scielo.br. Anxiolytic-like behavior is inferred from increased exploration of novel or aversive environments, while anxiogenic-like behavior is indicated by avoidance scielo.br. While direct studies on this compound's specific effects on anxiety in these models are not detailed here, the general approach involves observing behavioral responses following drug administration to infer its impact on anxiety circuits.

Evaluation of Clovoxamine's Impact on Compulsive-Like Phenotypes in Animal Models

Animal models are also employed to study compulsive-like behaviors, which are relevant to conditions like Obsessive-Compulsive Disorder (OCD) researchgate.netsci-hub.se. Models include spontaneous behaviors (e.g., excessive grooming, nest-building) and induced behaviors (e.g., marble burying, quinpirole-induced checking) researchgate.netsci-hub.senih.govnih.gov. These models are used to investigate the neurobiological underpinnings of compulsivity and to screen potential therapeutic agents. For instance, marble burying is a behavior modulated by serotonin reuptake inhibitors (SSRIs), suggesting its relevance to OCD sci-hub.se. Dopamine D2/D3 receptor agonists, like quinpirole, have also been used to induce compulsive checking behaviors in rats researchgate.netnih.gov. Research in this area aims to understand how pharmacological interventions impact these repetitive, often excessive, behaviors.

Neurochemical Analysis of Monoamine Dynamics in Specific Brain Regions

Understanding the neurochemical underpinnings of behavior often involves analyzing monoamine dynamics in specific brain regions. Monoamines, including dopamine, norepinephrine, and serotonin, are critical neurotransmitters involved in mood, motivation, and cognition oup.com. Their levels and turnover can be measured in dissected brain regions such as the striatum, cortex, and limbic areas using techniques like high-performance liquid chromatography coupled with electrochemical detection or mass spectrometry acs.orgescholarship.org. Deuterated compounds, such as this compound, are valuable as internal standards in these neurochemical analyses, enabling accurate quantification of endogenous monoamines and their metabolites, thereby providing insights into the functional state of these neurotransmitter systems acs.org.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies Utilizing Deuterated Clovoxamine

Deuterated compounds like this compound are particularly useful in pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal studies researchgate.netnih.govresearchgate.net. PK/PD modeling aims to quantitatively describe the relationship between drug concentration at the site of action and the resulting pharmacological effect over time. This approach helps predict drug behavior in the body, understand dose-response relationships, and optimize dosing regimens. Physiologically Based Pharmacokinetic (PBPK) models, for instance, integrate preclinical data with physiological information to predict drug disposition and effects, aiding in the translation from animal studies to potential human applications researchgate.netresearchgate.net. Deuterated analogs are often employed as internal standards in bioanalytical methods (e.g., LC-MS/MS) to accurately quantify the parent drug in biological matrices (plasma, tissues) for PK analysis, which is essential for building robust PK/PD models researchgate.netnih.gov.

Emerging Research Directions and Methodological Innovations for Deuterated Pharmaceutical Compounds

Advances in Isotopic Labeling Strategies for Complex Molecules

The precise incorporation of deuterium (B1214612) into complex organic molecules like Clovoxamine-d3 is a cornerstone of its utility in research. Advances in isotopic labeling strategies are crucial for the efficient and selective synthesis of such compounds.

The synthesis of deuterated molecules, including this compound, typically involves replacing specific hydrogen atoms with deuterium. This can be achieved through various chemical synthesis routes, often employing deuterated reagents or employing hydrogen-to-deuterium exchange reactions acs.org. Strategies can range from incorporating deuterium during the initial synthesis of molecular precursors to late-stage functionalization, where deuterium is introduced into an already complex molecule acs.orgmedchemexpress.com. For instance, the synthesis of deuterated Vitamin D metabolites, used as internal standards, involves complex multi-step processes utilizing deuterated A-ring precursors and palladium-catalyzed coupling reactions nih.govnih.gov. Similarly, the synthesis of deuterated dextromethorphan (B48470) has explored various deuteration agents, highlighting the need for simplified supply chains and process optimization google.com.

The challenges in synthesizing deuterated compounds often relate to achieving high isotopic purity, controlling regioselectivity (ensuring deuterium is incorporated at the desired position), and managing the cost and availability of deuterated precursors acs.orgmusechem.com. Despite these hurdles, advancements in catalysis, such as microwave-enhanced hydrogen isotope exchange (HIE) reactions catalyzed by transition metals, have significantly improved the efficiency and cost-effectiveness of labeling complex molecules acs.orgresearchgate.net.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈D₃ClN₂O₂ | otsuka.co.jp |

| Molecular Weight | 287.80 g/mol | otsuka.co.jp |

| Chemical Name (IUPAC) | (E)-1-(4-chlorophenyl)-5-methoxypentan-1-one O-(2-aminoethyl)oxime, deuterated | cerilliant.com |

| CAS Number | 1185246-59-6 | cerilliant.com |

| Primary Application Context | Research (e.g., proteomics) | otsuka.co.jp |

Expanding the Scope of Deuterated Compounds in Metabolomics and Proteomics Research

Deuterated compounds play a vital role as internal standards in quantitative analytical techniques, particularly in metabolomics and proteomics, which heavily rely on mass spectrometry (MS) frontiersin.orgnih.govgoogle.commedchemexpress.commdpi.comnih.govpharmgkb.org. Their ability to accurately mimic the behavior of the analyte while possessing a distinct mass signature makes them indispensable for precise quantification and identification of metabolites and proteins.

In metabolomics, the study of small molecules within biological systems, deuterated compounds are used to overcome challenges such as ion suppression, signal variability, and drifting signals inherent in MS analysis frontiersin.orguni-konstanz.de. For example, deuterated amino acid mixtures are employed as standards for high-throughput LC-MS or GC-MS metabolomic analysis frontiersin.orggoogle.com. Similarly, in proteomics, stable isotope-labeled peptides are used to quantify protein abundance.

While direct evidence of this compound's specific application in published metabolomic or proteomic studies was not found in the initial search, its structural similarity to fluvoxamine (B1237835), for which deuterated analogs (e.g., Fluvoxamine-d3, Fluvoxamine-d4) are available and used as internal standards in therapeutic drug monitoring (TDM) and pharmacokinetic studies cerilliant.comthermofisher.comnih.govotsuka.co.jpmedchemexpress.com, strongly suggests its potential utility in similar analytical contexts. The general use of deuterated standards for antidepressants in plasma analysis is well-documented researchgate.netthermofisher.comnih.govfrontiersin.org.

Overcoming Predictive and Translational Challenges in Deuterated Drug Research

The development and application of deuterated drugs are not without significant challenges, particularly in predicting their behavior and translating research findings into clinical success.

Translational challenges also involve demonstrating a clear clinical advantage over the non-deuterated counterpart. Regulatory agencies require deuterated drugs to show significant improvements in effectiveness, safety, or dosing frequency nih.gov. Furthermore, the cost of synthesis, the complexity of ensuring isotopic purity, and the need for specialized analytical methods for characterization and quality control add to the translational hurdles nih.govmusechem.comnih.gov. Predictive modeling, including in silico approaches to anticipate drug metabolism and drug-drug interactions, is becoming increasingly important to navigate these challenges nih.govresearchgate.net.

Despite these complexities, the potential benefits—such as improved pharmacokinetic profiles, reduced formation of toxic metabolites, and enhanced drug efficacy—continue to drive research in this area. Compounds like this compound, while currently primarily a research tool, represent the ongoing exploration of deuterium's role in optimizing drug development.

List of Compounds Mentioned:

this compound

Fluvoxamine

Fluvoxamine-d3

Fluvoxamine-d4

Clomipramine

Clomipramine-d3

Deutetrabenazine

Deucravacitinib

Dextromethorphan

Dextromethorphan-d3

Dextrorphan

Vitamin D3

25-hydroxyvitamin D3

1,25-dihydroxyvitamin D3

Q & A

Q. Methodological Answer :

- Quality control (QC) protocols : Implement in-process checks (e.g., reaction monitoring via TLC/HPLC) and post-synthesis characterization (e.g., ≥95% isotopic purity by HRMS).

- Documentation : Detailed records of reaction conditions (temperature, solvent purity, catalyst lot numbers) per Medicinal Chemistry Research standards .

Advanced Question : How can Design of Experiments (DoE) optimize this compound synthesis yields while minimizing side reactions? Methodological Answer :

- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, stoichiometry).

- Response surface methodology (RSM) : Model interactions between factors to predict optimal conditions. Statistical validation via ANOVA ensures robustness, as recommended in chemometrics literature .

Basic Question: What in vitro models are appropriate for evaluating this compound’s metabolic stability?

Q. Methodological Answer :

- Hepatocyte incubations : Assess phase I/II metabolism using primary human hepatocytes.

- Microsomal assays : Quantify intrinsic clearance (CL) via liver microsomes.

Report results with SD/SE and positive controls (e.g., verapamil for CYP3A4 activity) .

Advanced Question : How can researchers reconcile disparities between in vitro metabolic stability and in vivo elimination half-life data? Methodological Answer : Discrepancies may arise from protein binding or extrahepatic metabolism. Advanced strategies include:

- Plasma protein binding assays : Adjust in vitro CL using fraction unbound (f).

- Tissue-specific metabolism studies : Isolate enzymes from gut/kidney tissues.

Triangulate findings with pharmacokinetic modeling, as advocated in translational pharmacology frameworks .

Basic Question: How should stability studies for this compound be designed under ICH guidelines?

Q. Methodological Answer :

- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions.

- Analytical endpoints : Monitor degradation products via stability-indicating HPLC-UV/MS.

Follow ICH Q1A(R2) protocols for storage conditions and sampling intervals .

Advanced Question : What mechanistic insights can explain anomalous degradation pathways observed in accelerated stability tests? Methodological Answer : Unexpected degradation products may result from radical intermediates or photolytic cleavage. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.